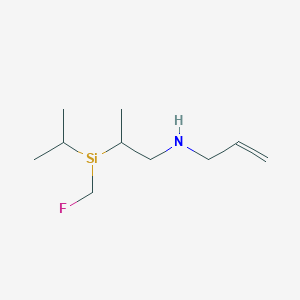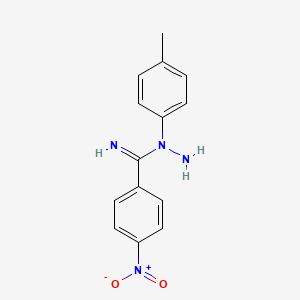![molecular formula C13H20O2S B14396637 [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene CAS No. 88218-88-6](/img/structure/B14396637.png)
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and a propylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and isolation of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring is substituted with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,2-Dimethoxyethyl]benzene
- [2,2-Dimethoxy-1-(methylsulfanyl)ethyl]benzene
- [2,2-Dimethoxy-1-(ethylsulfanyl)ethyl]benzene
Uniqueness
What sets [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Propriétés
Numéro CAS |
88218-88-6 |
|---|---|
Formule moléculaire |
C13H20O2S |
Poids moléculaire |
240.36 g/mol |
Nom IUPAC |
(2,2-dimethoxy-1-propylsulfanylethyl)benzene |
InChI |
InChI=1S/C13H20O2S/c1-4-10-16-12(13(14-2)15-3)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3 |
Clé InChI |
BWQHCQDSWPDSKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(C1=CC=CC=C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)

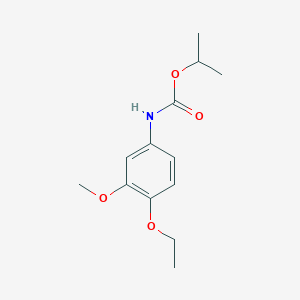
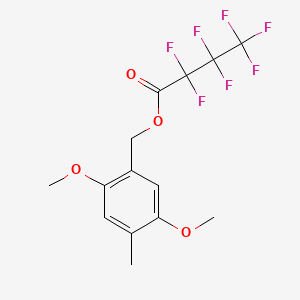
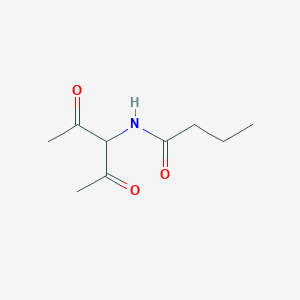
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
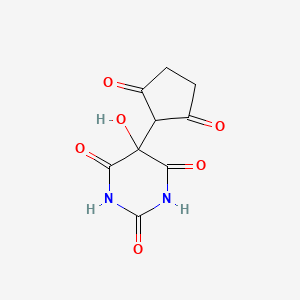
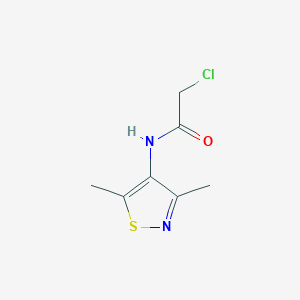
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

